![molecular formula C23H20N2O2 B4113223 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4113223.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide
説明
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide, also known as BB-1, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用機序
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide exerts its effects by modulating the activity of GABA receptors. GABA receptors are ion channels that are activated by the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the brain. By modulating the activity of GABA receptors, this compound can affect neural activity and the release of other neurotransmitters.
In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of GABA receptor activity, the inhibition of cancer cell growth, and the induction of apoptosis.
実験室実験の利点と制限
One of the main advantages of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide for lab experiments is its ability to modulate GABA receptor activity, which makes it a useful tool for studying the role of GABA receptors in various physiological and pathological processes.
However, one limitation of this compound is its potential toxicity, which can affect the viability of cells and tissues in lab experiments. Additionally, this compound may have off-target effects on other proteins and receptors, which can complicate the interpretation of experimental results.
将来の方向性
For N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide research include the development of this compound derivatives, investigation of its role in other physiological and pathological processes, identification of its molecular targets, and evaluation of its safety and efficacy in preclinical and clinical studies.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide has shown potential for various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to modulate the activity of GABA receptors, which are involved in regulating neural activity in the brain. This makes this compound a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a potential candidate for the development of anticancer drugs.
In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting GABA receptors and cancer cells.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-2-19(16-8-4-3-5-9-16)22(26)24-18-14-12-17(13-15-18)23-25-20-10-6-7-11-21(20)27-23/h3-15,19H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLITHPGTYYLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



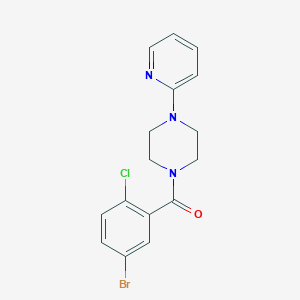
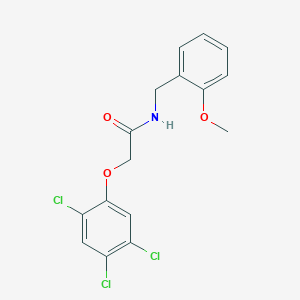
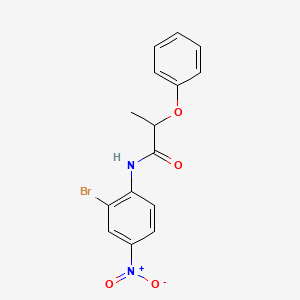
![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4113168.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)

![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)
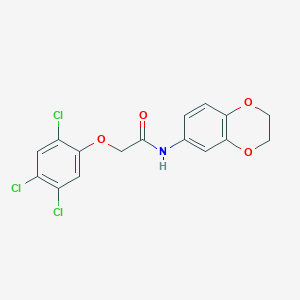
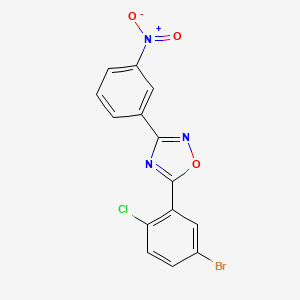
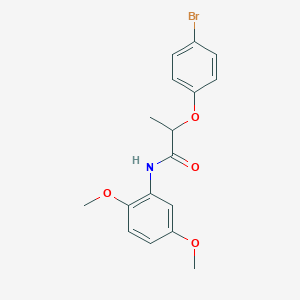
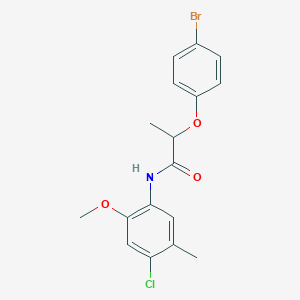
![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113232.png)